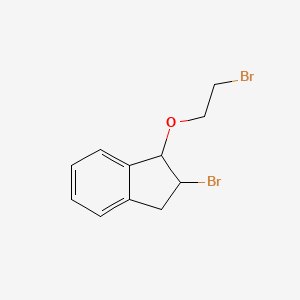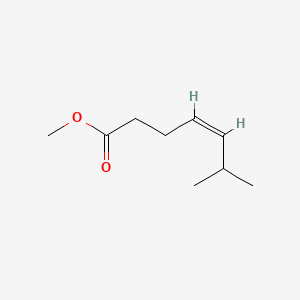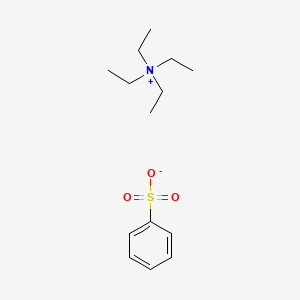
2-Bromo-1-(2-bromoethoxy)-2,3-dihydro-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(2-bromoethoxy)-2,3-dihydro-1H-indene is a brominated organic compound with potential applications in various fields, including chemistry, biology, and industry. Its unique structure, featuring two bromine atoms and an indene backbone, makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(2-bromoethoxy)-2,3-dihydro-1H-indene typically involves the reaction of 2,3-dihydro-1H-indene with bromine and 2-bromoethanol. The reaction is carried out under controlled conditions to ensure the selective bromination of the indene ring and the ethoxy group.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination reactions using specialized equipment to handle the reactive bromine intermediates. The process includes steps such as mixing, heating, and purification to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the bromine atoms to other functional groups.
Substitution: The bromine atoms can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated ketones, while substitution can produce a range of functionalized indene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(2-bromoethoxy)-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s brominated structure makes it useful in studying enzyme interactions and biological pathways.
Industry: Used in the production of flame-retardant materials and other specialized industrial products.
Wirkmechanismus
The mechanism by which 2-Bromo-1-(2-bromoethoxy)-2,3-dihydro-1H-indene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms play a crucial role in these interactions, often acting as electrophilic centers that can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and alter biological pathways.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-(2-methoxyethoxy)ethane: Similar in structure but with a methoxy group instead of an ethoxy group.
Bromoacetyl chloride: Another brominated compound used in organic synthesis.
3-(2-Bromoethyl)indole: Shares the indene backbone but with different functional groups.
Uniqueness: 2-Bromo-1-(2-bromoethoxy)-2,3-dihydro-1H-indene is unique due to its dual bromination and the presence of both an indene ring and an ethoxy group
Eigenschaften
CAS-Nummer |
89062-16-8 |
|---|---|
Molekularformel |
C11H12Br2O |
Molekulargewicht |
320.02 g/mol |
IUPAC-Name |
2-bromo-1-(2-bromoethoxy)-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H12Br2O/c12-5-6-14-11-9-4-2-1-3-8(9)7-10(11)13/h1-4,10-11H,5-7H2 |
InChI-Schlüssel |
UXXZIVMTCQAUSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C2=CC=CC=C21)OCCBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





silane](/img/structure/B14149387.png)

![N-(4-methoxyphenyl)-4-oxo-4-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]butanamide](/img/structure/B14149397.png)

silane](/img/structure/B14149417.png)


![N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B14149434.png)
![N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B14149439.png)

![1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B14149448.png)
